molecular formula C12H13N3O3 B1444752 tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 1155846-83-5

tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No. B1444752
CAS RN: 1155846-83-5
M. Wt: 247.25 g/mol
InChI Key: XKYBGNYQLOMUML-UHFFFAOYSA-N
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Description

“tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate” is a chemical compound with the CAS Number: 1155846-83-5. It has a linear formula of C12 H13 N3 O3 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C12H13N3O3/c1-12(2,3)18-11(17)15-10-8(5-4-6-13-10)9(7-16)14-15/h4-7H,1-3H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The compound has been used in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.25 . It is solid in physical form and is stored at room temperature .

Scientific Research Applications

Hydrogen-Bonded Structural Analysis

Research has shown that compounds related to tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate exhibit interesting hydrogen-bonded structures. For instance, variations in hydrogen-bonded chains have been observed in closely related compounds, highlighting the significance of minor changes in substituents on the molecular structure and hydrogen bonding patterns (Trilleras et al., 2008).

Synthesis and Applications in Chemistry

A study describes the facile synthesis of polysubstituted pyrazolo[3,4‐b]pyridine derivatives, showcasing the potential of tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate in the synthesis of complex molecular structures (Bhavsar et al., 2014).

Role in Developing Acetyl-CoA Carboxylase Inhibitors

Another study reports the synthesis of acetyl-CoA carboxylase inhibitors using a structure related to tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, indicating its potential role in medicinal chemistry (Huard et al., 2012).

Regioselectivity in Synthesis

A comparative study focused on the regioselectivity of synthesis processes involving compounds similar to tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, highlighting the nuanced effects of reaction media on the outcomes (Martins et al., 2012).

Novel Synthetic Methods

Efficient methods for synthesizing new compounds, such as ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate, have been developed, utilizing pyrazole-5-amine derivatives and activated carbonyl groups, which can be linked to the tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate structure (Ghaedi et al., 2015).

properties

IUPAC Name

tert-butyl 3-formylpyrazolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-12(2,3)18-11(17)15-10-8(5-4-6-13-10)9(7-16)14-15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYBGNYQLOMUML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Solid trimethylamine N-oxide (241 mg; 3.20 mmol) was added to a solution of tert-butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (1-1; 400 mg; 1.281 mmol) in dichloromethane, and the resulting reaction mixture was stirred at room temperature for 3 hours. The reaction mixture was diluted with dichloromethane, washed with brine (2×), dried over MgSO4, and evaporated to give the title compound I-A as a white solid. MS M+1=148.1. 1H NMR (CDCl3): 1.75 (s, 9H), 7.42 (m, 1H), 8.64 (d, 1H), 8.80 (d, 1H), 10.28 (s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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